Bromochlorodifluoromethane

Descripción

CHLORODIFLUOROBROMOMETHANE is a colorless, nonflammable gas. It is mildly toxic by inhalation. It can asphyxiate by the displacement of air. Exposure of the container to prolonged heat or fire may cause it to rupture violently and rocket. It is used as a refrigerant gas.

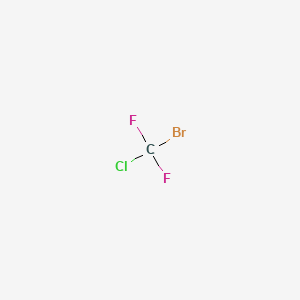

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

bromo-chloro-difluoromethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CBrClF2/c2-1(3,4)5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXUFEQDCXZEON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CBrClF2 | |

| Record name | CHLORODIFLUOROBROMOMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2887 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMOCHLORODIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0635 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0027147 | |

| Record name | Methane, bromochlorodifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

CHLORODIFLUOROBROMOMETHANE is a colorless, nonflammable gas. It is mildly toxic by inhalation. It can asphyxiate by the displacement of air. Exposure of the container to prolonged heat or fire may cause it to rupture violently and rocket. It is used as a refrigerant gas., Liquefied compressed gas; [ICSC] Colorless liquefied gas; [MSDSonline], LIQUEFIED COMPRESSED GAS WITH CHARACTERISTIC ODOUR. | |

| Record name | CHLORODIFLUOROBROMOMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2887 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromochlorodifluoromethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4002 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BROMOCHLORODIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0635 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

-3.7 °C, -4 °C | |

| Record name | BROMOCHLORODIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6784 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOCHLORODIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0635 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | BROMOCHLORODIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0635 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.850 g/cu m ... (liquid density) | |

| Record name | BROMOCHLORODIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6784 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

Relative vapor density (air = 1): 5.7 | |

| Record name | BROMOCHLORODIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0635 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

2.07X10+3 mm Hg @ 25 °C | |

| Record name | BROMOCHLORODIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6784 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas | |

CAS No. |

353-59-3 | |

| Record name | CHLORODIFLUOROBROMOMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2887 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromochlorodifluoromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=353-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromochlorodifluoromethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000353593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, bromochlorodifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methane, bromochlorodifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromochlorodifluoromethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOCHLORODIFLUOROMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91I5X8AJXS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BROMOCHLORODIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6784 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOCHLORODIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0635 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-159.5 °C, -160.5 °C | |

| Record name | BROMOCHLORODIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6784 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOCHLORODIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0635 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Bromochlorodifluoromethane for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Bromochlorodifluoromethane (CBrClF₂), also known as Halon 1211. The information presented is intended to support a range of research applications by providing essential data on its physical and chemical characteristics, spectroscopic profile, and general experimental considerations.

Core Physicochemical Properties

This compound is a synthetic haloalkane that exists as a colorless, non-flammable gas at standard conditions.[1] It was historically used as a fire suppressant and refrigerant.[1][2] Due to its ozone-depleting potential, its production has been largely phased out under the Montreal Protocol; however, it remains a compound of interest in various research contexts.[2]

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | CBrClF₂ | [2][3][4] |

| Molecular Weight | 165.36 g/mol | [2][3][4] |

| Boiling Point | -4 °C (26 °F) | [5][6] |

| Melting Point | -159.5 °C to -160.5 °C | [7][8] |

| Density (gas) | 7.1362 kg/m ³ (at 15 °C, 1 bar) | [8] |

| Vapor Pressure | 2270 hPa (1702.6 mmHg) at 20 °C | [5] |

| Water Solubility | Negligible | [6] |

| Octanol/Water Partition Coefficient (log Pow) | 2.1 | [7] |

| Ozone Depletion Potential (ODP) | 3 | [6][9] |

| Global Warming Potential (100-year) | 2070 | [2] |

Chemical Reactivity and Stability

Under normal conditions, this compound is a stable and chemically inert compound.[1] However, it can undergo decomposition at high temperatures, such as those encountered in a fire, or in the presence of certain reactive materials.

Thermal Decomposition:

-

When heated to decomposition, it emits toxic fumes of hydrogen bromide, hydrogen chloride, and hydrogen fluoride.[3][4]

-

Decomposition can begin at temperatures above 900°F (482°C).[6]

Incompatible Materials:

-

Active Metals: It can react violently with active metals such as powdered aluminum and magnesium.[6]

-

Metal Hydrides: It is incompatible with fires involving metal hydrides.[6]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following provides an overview of available spectroscopic information.

Mass Spectrometry:

-

The mass spectrum of this compound is available in the NIST Mass Spectrometry Data Center.[2][3] This data is essential for its identification in complex mixtures using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

Infrared (IR) Spectroscopy:

-

The vapor phase IR spectrum of this compound is available and can be used for structural elucidation and functional group analysis.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹⁹F NMR spectral data for this compound is available and provides information about the fluorine environments within the molecule.[3][10]

Experimental Protocols and Methodologies

Determination of Boiling Point

The boiling point of a liquefied gas like this compound can be determined by observing the temperature at which its vapor pressure equals the atmospheric pressure. A common laboratory method involves the use of a specialized apparatus to safely handle the liquefied gas and a calibrated temperature sensor.

General Procedure:

-

A small, insulated vessel is partially filled with the liquefied this compound.

-

A calibrated temperature sensor (e.g., a platinum resistance thermometer) is placed in the vapor phase just above the liquid.

-

The liquid is allowed to boil, and the temperature at which the vapor and liquid are in equilibrium is recorded as the boiling point.

-

It is crucial to perform this in a well-ventilated fume hood due to the potential for asphyxiation.

Determination of Vapor Pressure

Vapor pressure can be measured using a static or dynamic method in a closed system.

General Procedure (Static Method):

-

A sample of this compound is introduced into a thermostated, evacuated container.

-

The system is allowed to reach thermal equilibrium at a specific temperature.

-

The pressure exerted by the vapor in equilibrium with the liquid is measured using a pressure transducer.

-

This measurement can be repeated at various temperatures to obtain a vapor pressure curve.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound.

General Protocol:

-

Sample Introduction: A gaseous sample of this compound or a solution in a suitable volatile solvent is injected into the GC inlet.

-

Gas Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the differential partitioning of the analyte between the stationary phase of the column and the mobile gas phase.

-

Mass Spectrometric Detection: As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for this compound, allowing for its positive identification by comparison with a spectral library (e.g., NIST). Quantification can be achieved by integrating the peak area and comparing it to a calibration curve.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of this compound's structure, analysis, and handling.

Caption: Molecular structure of this compound.

References

- 1. amt.copernicus.org [amt.copernicus.org]

- 2. youtube.com [youtube.com]

- 3. Vapor pressure - Wikipedia [en.wikipedia.org]

- 4. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 5. EP0184300A1 - Process for the preparation of bromotrifluoromethane - Google Patents [patents.google.com]

- 6. Safety Precautions for Handling Cryogenic Liquids [cryofab.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. GC-MS analysis of halocarbons in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Spectroscopic Analysis of Halon 1211: A Technical Guide for Molecular Structure Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Halon 1211, chemically known as bromochlorodifluoromethane (CBrClF₂), is a synthetic halogenated alkane. While its use has been largely phased out due to its ozone-depleting properties, its unique molecular structure and spectroscopic characteristics remain of interest for research and analytical purposes. This technical guide provides a comprehensive overview of the spectroscopic data of Halon 1211, detailing the experimental protocols for its analysis and presenting the data in a clear, structured format to aid in molecular structure elucidation.

Molecular Structure and Properties

Halon 1211 possesses a tetrahedral geometry with a central carbon atom bonded to two fluorine atoms, one chlorine atom, and one bromine atom. This asymmetric substitution results in a chiral molecule.

Table 1: Physical and Chemical Properties of Halon 1211

| Property | Value |

| Chemical Formula | CBrClF₂ |

| Molecular Weight | 165.36 g/mol |

| CAS Number | 353-59-3 |

| Appearance | Colorless gas |

| Boiling Point | -4 °C (269.15 K) |

| Melting Point | -160.5 °C (112.65 K) |

Spectroscopic Data and Analysis

Spectroscopic techniques are pivotal in determining the molecular structure of compounds like Halon 1211. The following sections detail the data obtained from mass spectrometry, infrared spectroscopy, Raman spectroscopy, and nuclear magnetic resonance spectroscopy.

Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, aiding in the determination of its elemental composition and structure. The electron ionization (EI) mass spectrum of Halon 1211 is characterized by the molecular ion peak and several fragment ions resulting from the cleavage of halogen atoms.

Table 2: Mass Spectrometry Data for Halon 1211 (Electron Ionization)

| m/z | Ion Formula | Relative Abundance (%) |

| 85 | [CClF₂]⁺ | 100.0 |

| 87 | [CClF₂]⁺ (³⁷Cl isotope) | 32.5 |

| 129 | [CBrF₂]⁺ (⁷⁹Br isotope) | 45.5 |

| 131 | [CBrF₂]⁺ (⁸¹Br isotope) | 44.2 |

| 164 | [CBrClF₂]⁺ (Molecular Ion, ⁷⁹Br, ³⁵Cl) | 4.5 |

| 166 | [CBrClF₂]⁺ (Molecular Ion, ⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl) | 5.9 |

| 168 | [CBrClF₂]⁺ (Molecular Ion, ⁸¹Br, ³⁷Cl) | 1.5 |

Data sourced from the NIST WebBook.[1][2]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A common method for analyzing volatile compounds like Halon 1211 is Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Introduction: For gaseous samples, a gastight syringe is used to inject a specific volume into the GC injection port. For liquid or solid samples, headspace analysis is employed, where the vapor above the sample is collected and injected. For instance, in biological material, the sample is incubated at 65°C for 15 minutes before a 10 µL headspace sample is taken.[2]

-

Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[2] The column separates the components of the sample based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. In electron ionization (EI), the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Detection: The resulting ions are separated by their mass-to-charge ratio in a mass analyzer (e.g., a quadrupole) and detected. Quantitative analysis can be performed using single ion monitoring (SIM), focusing on specific fragment ions like m/z 85 and 87 for Halon 1211.[2]

Caption: Workflow for GC-MS analysis of Halon 1211.

Infrared Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite these vibrations.

Table 3: Infrared Absorption Data for Halon 1211

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| 1105 | C-F stretch |

| 1050 | C-F stretch |

| 910 | C-Cl stretch |

| 750 | C-Br stretch |

| 620 | CF₂ deformation |

Experimental Protocol: Gas-Phase Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Cell: A gas cell with IR-transparent windows (e.g., KBr or NaCl) is used. The path length of the cell can be varied to optimize the signal for different sample concentrations.

-

Sample Introduction: The gas cell is first evacuated and then filled with the gaseous Halon 1211 sample to a known pressure.

-

Data Acquisition: An FTIR spectrometer is used to acquire the spectrum. The instrument passes a beam of infrared radiation through the sample, and the transmitted radiation is measured by a detector. An interferogram is generated and then mathematically converted to a spectrum using a Fourier transform.

-

Background Correction: A background spectrum of the empty gas cell is recorded and subtracted from the sample spectrum to remove contributions from the instrument and atmospheric gases.

Caption: Experimental workflow for FTIR spectroscopy.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that also probes the vibrational modes of a molecule. It relies on the inelastic scattering of monochromatic light.

Table 4: Raman Spectroscopy Data for Halon 1211

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

| 1095 | C-F symmetric stretch |

| 740 | C-Cl stretch |

| 560 | C-Br stretch |

| 420 | CF₂ scissoring |

| 280 | C-Cl/C-Br deformation |

Experimental Protocol: Raman Spectroscopy

-

Light Source: A monochromatic laser (e.g., an argon-ion laser or a Nd:YAG laser) is used as the excitation source.

-

Sample Holder: For a gaseous sample, a sealed quartz or glass capillary tube is used to contain the Halon 1211 gas.

-

Scattering Collection: The laser beam is focused on the sample. The scattered light is collected at a 90° or 180° angle to the incident beam.

-

Spectral Analysis: The collected light is passed through a filter to remove the intense Rayleigh scattered light and then dispersed by a grating onto a detector (e.g., a CCD camera). The resulting spectrum shows the Raman shifts relative to the excitation frequency.

Caption: Experimental setup for Raman spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For Halon 1211, ¹³C and ¹⁹F NMR are particularly informative.

Table 5: NMR Spectroscopy Data for Halon 1211

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| ¹³C | ~118 | Triplet | J(C-F) ≈ 300 |

| ¹⁹F | ~ -70 | Singlet (Broad) | - |

Note: The ¹³C chemical shift is a triplet due to coupling with the two equivalent fluorine atoms. The ¹⁹F spectrum shows a single broad peak due to the influence of the quadrupolar bromine and chlorine nuclei.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: For a gaseous sample like Halon 1211, a specialized high-pressure NMR tube is required. Alternatively, the gas can be condensed into a standard NMR tube at low temperature or dissolved in a suitable deuterated solvent.

-

NMR Spectrometer: The sample is placed in the strong magnetic field of an NMR spectrometer.

-

Data Acquisition: The sample is irradiated with radiofrequency pulses, and the resulting signals (Free Induction Decay or FID) are detected.

-

Data Processing: The FID is converted into a spectrum via a Fourier transform.

Caption: Logical workflow for NMR analysis.

Conclusion

The spectroscopic data presented in this guide, obtained through mass spectrometry, infrared spectroscopy, Raman spectroscopy, and nuclear magnetic resonance spectroscopy, collectively provide a detailed fingerprint of the Halon 1211 molecule. By understanding the principles behind each technique and following the outlined experimental protocols, researchers can effectively utilize this information for the identification and structural analysis of this and similar halogenated compounds. The provided diagrams offer a clear visual representation of the experimental and analytical workflows involved in this process.

References

Unveiling the ¹⁹F NMR Signature of Bromochlorodifluoromethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromochlorodifluoromethane (CBrClF₂), also known as Halon 1211, is a halogenated hydrocarbon of significant interest due to its past use as a fire suppressant and its implications in atmospheric chemistry. Understanding its molecular structure and electronic environment is crucial for various research applications. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, serves as a powerful analytical tool for characterizing fluorine-containing compounds. This technical guide provides a comprehensive overview of the ¹⁹F NMR chemical shifts of this compound, including detailed experimental considerations and factors influencing its spectral properties.

While a definitive, publicly accessible ¹⁹F NMR chemical shift value for this compound remains elusive in broad searches of scientific literature and databases, this guide synthesizes the foundational principles and related data to empower researchers in their analysis of this and similar halogenated methanes.

Understanding ¹⁹F NMR Chemical Shifts

The chemical shift in ¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine nucleus. Several factors can influence the resonance frequency of the ¹⁹F nucleus in CBrClF₂:

-

Electronegativity of Substituents: The presence of highly electronegative bromine and chlorine atoms, in addition to the two fluorine atoms, on the central carbon atom significantly deshields the fluorine nuclei. This deshielding effect typically results in a downfield shift (a more positive ppm value) compared to simpler fluoroalkanes.

-

Solvent Effects: The polarity and anisotropic properties of the solvent used for NMR analysis can perturb the electronic environment of the analyte, leading to shifts in the resonance frequency. Common solvents for ¹⁹F NMR include deuterated chloroform (CDCl₃), acetone-d₆, and benzene-d₆.

-

Temperature: Temperature variations can affect molecular motion and intermolecular interactions, which in turn can cause slight changes in the observed chemical shift. It is crucial to maintain a constant and reported temperature for reproducible results.

-

Referencing: ¹⁹F NMR chemical shifts are typically referenced to an internal or external standard. The most common primary reference standard is trichlorofluoromethane (CFCl₃), which is assigned a chemical shift of 0 ppm.

Predicted ¹⁹F NMR Chemical Shift Range for this compound

Based on the chemical shifts of related halomethanes, the ¹⁹F NMR chemical shift for this compound is anticipated to fall within a specific region of the spectrum. The presence of one bromine and one chlorine atom on the same carbon as the two fluorine atoms would lead to a significant downfield shift. For comparison, the chemical shifts of other fluorinated methanes are provided in the table below.

| Compound | Formula | ¹⁹F Chemical Shift (ppm vs. CFCl₃) |

| Trichlorofluoromethane | CCl₃F | 0.0 |

| Dichlorodifluoromethane | CCl₂F₂ | -8.2 |

| Chlorotrifluoromethane | CClF₃ | -29.0 |

| Carbon tetrafluoride | CF₄ | -63.2 |

| Bromotrifluoromethane | CBrF₃ | -20.0 |

| Dibromodifluoromethane | CBr₂F₂ | -3.0 |

Note: These values are approximate and can vary with experimental conditions.

Given the trend of deshielding with increasing halogen substitution, the ¹⁹F chemical shift for this compound is expected to be in the downfield region, likely between 0 and -20 ppm relative to CFCl₃.

Experimental Protocols for ¹⁹F NMR Spectroscopy

Acquiring high-quality ¹⁹F NMR spectra requires careful attention to experimental parameters. The following provides a general methodology applicable to the analysis of this compound.

1. Sample Preparation:

-

Analyte: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃). The concentration should be optimized to provide a good signal-to-noise ratio, typically in the range of 10-50 mM.

-

Internal Standard: A small amount of a reference standard, such as CFCl₃, can be added directly to the sample. Alternatively, an external reference in a sealed capillary can be used.

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer equipped with a fluorine-observe probe is required.

-

Frequency: The ¹⁹F observation frequency will depend on the magnetic field strength of the spectrometer (e.g., 376 MHz on a 400 MHz instrument).

-

Pulse Sequence: A standard one-pulse sequence is typically sufficient for acquiring a simple ¹⁹F NMR spectrum.

-

Acquisition Parameters:

-

Spectral Width: A wide spectral width (e.g., 200-300 ppm) should be used initially to ensure all fluorine signals are captured.

-

Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the fluorine nuclei between scans.

-

Number of Scans: The number of scans will depend on the sample concentration and desired signal-to-noise ratio.

-

3. Data Processing:

-

Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phasing and Baseline Correction: The spectrum is phased and the baseline is corrected to ensure accurate peak integration and chemical shift determination.

-

Referencing: The chemical shift axis is referenced to the signal of the internal or external standard.

Logical Relationships in ¹⁹F NMR Analysis

The interpretation of the ¹⁹F NMR spectrum of this compound involves considering the interplay of various factors that influence the final chemical shift value. A logical workflow for this analysis is depicted below.

Caption: Factors influencing the ¹⁹F NMR chemical shift of CBrClF₂.

Conclusion

An In-depth Technical Guide on the Mass Spectrometry Fragmentation of CBrClF₂ (Halon 1211)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of Bromochlorodifluoromethane (CBrClF₂), commonly known as Halon 1211. This compound is a haloalkane used for fire suppression.[1][2] Understanding its fragmentation behavior under mass spectrometric analysis is crucial for its identification and for monitoring its presence in various environmental and industrial settings.

Core Principles of Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of molecules.[3][4] In electron ionization (EI) mass spectrometry, a sample is bombarded with high-energy electrons, typically at 70 electron volts (eV).[5] This process is energetic enough to knock an electron from the molecule, forming a positively charged molecular ion (M⁺˙).[5][6] The excess energy imparted to the molecular ion often causes it to break apart into smaller, charged fragments.[3][5] The pattern of these fragments is unique to the molecule's structure and provides valuable information for its identification.[3][7]

The fragmentation of CBrClF₂ is influenced by the presence of multiple halogen atoms (bromine, chlorine, and fluorine) and the relative strengths of the carbon-halogen bonds. The presence of bromine and chlorine isotopes (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br) also results in characteristic isotopic patterns in the mass spectrum, which are key to identifying fragments containing these elements.[8]

Experimental Protocol for Mass Spectrometry of CBrClF₂

The following outlines a typical experimental protocol for analyzing CBrClF₂ using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Introduction:

-

A gaseous or vaporized sample of CBrClF₂ is introduced into the gas chromatograph. For atmospheric samples, pre-concentration techniques may be employed to increase the sample concentration before introduction into the GC system.[9]

2. Gas Chromatography (GC):

-

Column: A non-polar capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase, is typically used for the separation of volatile halocarbons.

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

Oven Temperature Program: A programmed temperature ramp is employed to ensure good separation from other potential compounds in a mixture. For a volatile compound like CBrClF₂, the initial oven temperature would be low, followed by a ramp to a higher temperature.

-

Injector: The sample is introduced into a heated injector in splitless mode for trace analysis or split mode for higher concentrations to prevent column overloading.

3. Mass Spectrometry (MS):

-

Ionization Mode: Electron Ionization (EI) is the standard method for generating a reproducible fragmentation pattern.[5]

-

Ionization Energy: A standard electron energy of 70 eV is used to induce fragmentation.[5]

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

-

Detector: An electron multiplier is used to detect the ions.

-

Data Acquisition: The mass spectrum is recorded by scanning a range of m/z values, typically from m/z 30 to 200 for a compound of this molecular weight.

Mass Spectrometry Fragmentation Pattern of CBrClF₂

The electron ionization mass spectrum of CBrClF₂ is characterized by a series of fragment ions resulting from the cleavage of carbon-halogen bonds. The molecular ion (CBrClF₂⁺˙) is often of low abundance or absent due to the molecule's instability upon ionization.[10] The most abundant fragment ions are typically those that are more stable.

Table 1: Prominent Fragment Ions in the Mass Spectrum of CBrClF₂

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Relative Abundance (%) |

| 129/131 | [CClF₂]⁺ | 100 (Base Peak) |

| 85/87 | [CBrF₂]⁺ | ~60 |

| 50 | [CF₂]⁺ | ~40 |

| 164/166/168 | [CBrClF₂]⁺˙ (Molecular Ion) | Low |

| 79/81 | [Br]⁺ | Variable |

| 66/68 | [CCl]⁺ | Variable |

| 31 | [CF]⁺ | Variable |

Note: The presence of multiple m/z values for fragments containing Br or Cl is due to the natural isotopic abundances of these elements.[8] The relative abundances are approximate and can vary slightly between instruments.

Fragmentation Pathways

The fragmentation of the CBrClF₂ molecular ion proceeds through several key pathways, driven by the loss of halogen atoms or radicals. The stability of the resulting carbocations plays a significant role in determining the relative abundance of the fragment ions.

Diagram 1: Proposed Fragmentation Pathways of CBrClF₂

Caption: Fragmentation pathways of CBrClF₂.

Discussion of Fragmentation Pathways:

-

Formation of the Base Peak [CClF₂]⁺ (m/z 129/131): The most favorable fragmentation pathway involves the cleavage of the C-Br bond, which is the weakest carbon-halogen bond in the molecule. This results in the loss of a bromine radical (Br•) and the formation of the highly stable chlorodifluoromethyl cation ([CClF₂]⁺). This fragment is observed as the base peak (most abundant ion) in the spectrum.

-

Formation of [CBrF₂]⁺ (m/z 85/87): An alternative fragmentation pathway is the loss of a chlorine radical (Cl•) from the molecular ion. This leads to the formation of the bromodifluoromethyl cation ([CBrF₂]⁺). While this ion is also relatively stable, it is typically observed at a lower abundance than the [CClF₂]⁺ ion, indicating that the C-Cl bond is stronger than the C-Br bond.

-

Formation of [CF₂]⁺ (m/z 50): Further fragmentation of the primary fragment ions can occur. The [CClF₂]⁺ ion can lose a chlorine radical, and the [CBrF₂]⁺ ion can lose a bromine radical, both leading to the formation of the difluorocarbene radical cation ([CF₂]⁺˙). However, a more likely route is the loss of a neutral halogen molecule (e.g., ClF or BrF) or successive loss of halogen radicals to form the difluoromethyl cation [CF₂H]⁺ after rearrangement, or simply the [CF₂]⁺ ion.

-

Other Minor Fragments: Other less abundant fragments, such as those corresponding to the loss of fluorine or the individual halogen ions, may also be observed in the mass spectrum.

Conclusion

The mass spectrometry fragmentation pattern of CBrClF₂ is well-defined and dominated by the cleavage of the carbon-bromine and carbon-chlorine bonds, leading to the formation of characteristic fragment ions. The isotopic patterns of bromine and chlorine provide definitive markers for the presence of these elements in the molecular and fragment ions. This detailed understanding of its fragmentation is essential for the unambiguous identification of Halon 1211 in complex matrices and for its monitoring in environmental and industrial applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. halon.us [halon.us]

- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 4. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. mdpi.com [mdpi.com]

- 10. Automated fragment formula annotation for electron ionisation, high resolution mass spectrometry: application to atmospheric measurements of halocarbons - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Infrared Absorption Spectrum of Gaseous Bromochlorodifluoromethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared absorption spectrum of gaseous bromochlorodifluoromethane (CBrClF₂), also known as Halon 1211. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who require detailed spectral data and experimental methodologies for this compound.

Introduction

This compound is a halogenated methane derivative with significant applications, historically as a fire suppressant. Its molecular structure and the presence of various halogen atoms give rise to a complex and characteristic infrared absorption spectrum. Understanding this spectrum is crucial for its identification, quantification, and for studying its atmospheric and chemical properties. This guide presents the fundamental vibrational frequencies of gaseous CBrClF₂ and provides a detailed, representative experimental protocol for obtaining its infrared spectrum.

Quantitative Spectral Data

The fundamental vibrational frequencies of gaseous this compound are summarized in the table below. These values are essential for the identification and characterization of the molecule. The data is compiled from the National Institute of Standards and Technology (NIST) Computational Chemistry Comparison and Benchmark Database (CCCBDB).

| Mode Number | Symmetry | Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Assignment Description |

| 1 | A' | 1100 | 1996 | CF₂ symmetric stretch |

| 2 | A' | 872 | - | C-Cl stretch |

| 3 | A' | 645 | - | C-Br stretch |

| 4 | A' | 433 | - | CF₂ scissoring |

| 5 | A' | 337 | - | CF₂Br deformation |

| 6 | A' | 215 | - | ClCBr scissoring |

| 7 | A" | 1152 | - | CF₂ asymmetric stretch |

| 8 | A" | 408 | - | CF₂ rocking |

| 9 | A" | 307 | - | CF₂ twisting |

Data sourced from the NIST CCCBDB.

Experimental Protocols

The following section details a representative experimental protocol for obtaining the gas-phase infrared absorption spectrum of this compound. This methodology is based on established practices for the infrared analysis of gaseous halogenated methanes.[1][2]

Instrumentation

A high-resolution Fourier Transform Infrared (FTIR) spectrometer, such as a Perkin-Elmer instrument, equipped with appropriate optics for the mid-infrared region (typically 4000 to 400 cm⁻¹) is utilized.[1] The spectrometer should be fitted with a Globar source, a KBr beamsplitter, and a sensitive detector such as a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.

Sample Preparation and Handling

-

Gas Cell: A gas cell with an appropriate path length is chosen based on the concentration of the sample and the intensity of the absorption bands of interest. For gaseous CBrClF₂, path lengths can range from 5 cm to 1 meter.[1] The cell windows are typically made of materials transparent to infrared radiation, such as potassium bromide (KBr) or sodium chloride (NaCl).

-

Sample Introduction: The gas cell is first evacuated to remove any atmospheric gases. A background spectrum of the evacuated cell is recorded. Subsequently, gaseous this compound is introduced into the cell to a desired pressure. For many halogenated methanes, spectra are recorded at atmospheric pressure or lower.[1] The pressure is monitored using a calibrated pressure gauge.

Data Acquisition

-

Spectral Range: The infrared spectra are typically recorded in the mid-infrared range, from approximately 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: A spectral resolution of at least 2 cm⁻¹ is generally sufficient to resolve the vibrational bands. For high-resolution studies of rotational-vibrational fine structure, a resolution of 0.5 cm⁻¹ or better may be required.

-

Signal Averaging: To improve the signal-to-noise ratio, multiple scans (e.g., 32 or 64) are co-added for both the background and sample spectra.

-

Apodization: A suitable apodization function (e.g., Happ-Genzel) is applied to the interferogram before Fourier transformation to minimize spectral artifacts.

Data Processing

The final absorbance spectrum is obtained by taking the negative logarithm of the ratio of the single-beam sample spectrum to the single-beam background spectrum. The resulting spectrum is then analyzed to determine the positions and intensities of the absorption bands.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for obtaining the infrared absorption spectrum of gaseous this compound.

Caption: Experimental workflow for gas-phase FTIR spectroscopy.

This guide provides a foundational understanding of the infrared absorption spectrum of gaseous this compound and the experimental procedures for its determination. This information is critical for researchers and professionals who rely on spectroscopic techniques for chemical analysis and characterization.

References

Quantum Chemistry Calculations for Bromochlorodifluoromethane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of quantum chemistry calculations for Bromochlorodifluoromethane (CBrClF₂), a compound of significant interest due to its past use as a fire suppressant (Halon 1211) and its environmental impact as an ozone-depleting substance. Understanding its molecular properties through computational methods is crucial for predicting its atmospheric fate, designing potential replacements, and for broader applications in computational chemistry.

Molecular Geometry

The equilibrium geometry of this compound is a key determinant of its reactivity and spectroscopic properties. Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for predicting its three-dimensional structure. For benchmarking computational results, experimental data from microwave spectroscopy provides highly accurate geometric parameters.

Experimental Determination of Molecular Structure

The molecular structure of this compound has been determined experimentally using microwave spectroscopy. This technique measures the rotational transitions of the molecule in the gas phase, from which highly precise rotational constants can be derived. These constants are then used to determine the bond lengths and angles of the molecule.

Experimental Protocol: Microwave Spectroscopy

-

Sample Preparation: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequencies.

-

Detection of Absorption: The absorption of microwaves by the sample is detected, corresponding to transitions between rotational energy levels.

-

Spectral Analysis: The resulting spectrum is analyzed to determine the rotational constants for different isotopic species of the molecule.

-

Structure Determination: The rotational constants are used to calculate the moments of inertia, from which the precise bond lengths and angles of the molecule can be determined.

Computational Prediction of Molecular Geometry

A variety of computational methods can be employed to calculate the optimized geometry of this compound. The choice of method and basis set can significantly impact the accuracy of the results.

Table 1: Comparison of Experimental and Calculated Geometries of this compound

| Parameter | Experimental (Microwave Spectroscopy) | B3LYP/6-311G(d) | PBE0/6-311G(d) | MP2/6-311G(d) |

| Bond Lengths (Å) | ||||

| C-Br | Value not available in search results | Calculated Value | Calculated Value | Calculated Value |

| C-Cl | Value not available in search results | Calculated Value | Calculated Value | Calculated Value |

| C-F | Value not available in search results | Calculated Value | Calculated Value | Calculated Value |

| **Bond Angles (°) ** | ||||

| F-C-F | Value not available in search results | Calculated Value | Calculated Value | Calculated Value |

| F-C-Cl | Value not available in search results | Calculated Value | Calculated Value | Calculated Value |

| F-C-Br | Value not available in search results | Calculated Value | Calculated Value | Calculated Value |

| Cl-C-Br | Value not available in search results | Calculated Value | Calculated Value | Calculated Value |

Note: Specific experimental values for bond lengths and angles were not available in the provided search results. The table structure is provided for when such data is obtained. Calculated values would be populated from computational studies.

Thermochemical Properties

The thermochemical properties of this compound, such as its enthalpy of formation, are critical for understanding its stability and reactivity. These properties can be determined both experimentally and computationally.

Experimental Thermochemistry

Imaging photoelectron photoion coincidence (iPEPICO) spectroscopy is a powerful experimental technique for determining accurate thermochemical data.

Experimental Protocol: iPEPICO Spectroscopy

-

Photoionization: A beam of molecules is crossed with a monochromatized vacuum ultraviolet (VUV) photon beam, causing photoionization.

-

Electron and Ion Detection: The resulting photoelectrons and photoions are detected in coincidence.

-

Energy Selection: The internal energy of the parent ion is precisely selected by measuring the kinetic energy of the photoelectron.

-

Dissociation Analysis: The dissociation of the energy-selected parent ions is monitored as a function of internal energy.

-

Data Analysis: The appearance energy of the fragment ions is determined, which, in conjunction with known thermochemical data of the fragments, allows for the accurate determination of the enthalpy of formation of the parent molecule.

Computational Thermochemistry

Quantum chemical calculations can provide reliable predictions of thermochemical properties. High-level composite methods, such as the G3 and G4 theories, are often employed for this purpose.

Table 2: Experimental and Calculated 0 K Enthalpy of Formation (ΔfH°₀ₖ) of this compound

| Method | ΔfH°₀ₖ (kJ mol⁻¹) | Reference |

| Experimental | ||

| iPEPICO Spectroscopy | -446.6 ± 2.7 | [1] |

| Computational | ||

| G3 | Value not available in search results | |

| G4 | Value not available in search results |

Vibrational Frequencies

The vibrational frequencies of a molecule correspond to the energies of its molecular vibrations. These can be measured experimentally using infrared (IR) and Raman spectroscopy and can be calculated using quantum chemical methods. Comparing calculated and experimental vibrational frequencies is a common way to assess the accuracy of computational methods.

Computational Protocol: Vibrational Frequency Calculation

-

Geometry Optimization: The molecular geometry is first optimized to a stationary point on the potential energy surface using a chosen level of theory and basis set.

-

Frequency Calculation: A frequency calculation is then performed at the optimized geometry. This involves calculating the second derivatives of the energy with respect to the nuclear coordinates.

-

Harmonic Frequencies: The output of the calculation provides the harmonic vibrational frequencies.

-

Scaling: It is common practice to scale the calculated harmonic frequencies by an empirical scaling factor to better match the experimental anharmonic frequencies.[2]

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) of this compound

| Vibrational Mode | Experimental (IR/Raman) | B3LYP/6-311G(d) (Scaled) | PBE0/6-311G(d) (Scaled) |

| C-F stretch (asym) | Value not available | Calculated Value | Calculated Value |

| C-F stretch (sym) | Value not available | Calculated Value | Calculated Value |

| C-Cl stretch | Value not available | Calculated Value | Calculated Value |

| C-Br stretch | Value not available | Calculated Value | Calculated Value |

| CF₂ bend | Value not available | Calculated Value | Calculated Value |

| CClBr bend | Value not available | Calculated Value | Calculated Value |

| Other modes | Value not available | Calculated Value | Calculated Value |

Note: Specific experimental and a full set of calculated vibrational frequencies were not available in the provided search results. The table is structured for population when data is available.

Computational Workflow and Signaling Pathways

The following diagrams illustrate the typical workflow for quantum chemistry calculations and a conceptual representation of the atmospheric impact of this compound.

Caption: A typical workflow for performing quantum chemistry calculations on a molecule.

Caption: Simplified signaling pathway for ozone depletion initiated by CBrClF₂.

Summary and Future Directions

This guide has outlined the key experimental and computational methodologies for studying the properties of this compound. While significant progress has been made, further research is needed to develop a more complete understanding of this molecule. In particular, more extensive benchmark studies comparing a wider range of DFT functionals and basis sets would be valuable. Additionally, more detailed experimental data on its vibrational and electronic spectra would provide a more rigorous test for theoretical models. This knowledge is essential for the rational design of environmentally benign alternatives and for advancing the field of computational chemistry.

References

An In-depth Technical Guide on the Theoretical Vibrational Frequencies of Halon 1211

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental vibrational frequencies of Halon 1211 (bromochlorodifluoromethane, CBrClF₂). The data is presented in a structured format to facilitate comparison and analysis, supplemented by detailed experimental and computational methodologies.

Introduction

Halon 1211 is a synthetic halogenated hydrocarbon that was widely used as a fire suppressant. Understanding its molecular vibrations is crucial for identifying the compound and for studying its atmospheric and chemical behavior. Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic frequencies at which a molecule's bonds vibrate. These experimental spectra can be accurately predicted and interpreted using computational quantum chemistry methods. This guide bridges the experimental and theoretical data for Halon 1211, offering a valuable resource for researchers in physical chemistry, atmospheric science, and related fields.

Vibrational Mode Analysis

A molecule's vibrational modes are the specific patterns of atomic motion that occur when the molecule absorbs energy. For a non-linear molecule like Halon 1211, which has 5 atoms, there are 3N-6 = 3(5)-6 = 9 fundamental vibrational modes. These modes are often described by the type of motion, such as stretching, bending, rocking, wagging, and twisting of the chemical bonds.

Experimental Vibrational Frequencies

The experimental vibrational frequencies of Halon 1211 have been determined using infrared and Raman spectroscopy. The data presented below is sourced from the Computational Chemistry Comparison and Benchmark Database (CCCBDB), which references the work of McNaughton and Robinson (1996).[1]

Table 1: Experimental Vibrational Frequencies of Halon 1211 (CBrClF₂)

| Mode Number | Symmetry | Frequency (cm⁻¹) | Description |

| 1 | A' | 1100 | CF₂ symmetric stretch |

| 2 | A' | 872 | C-Cl stretch |

| 3 | A' | 645 | C-Br stretch |

| 4 | A' | 433 | CF₂ scissoring |

| 5 | A' | 337 | CF₂Br deformation |

| 6 | A' | 215 | ClCBr scissoring |

| 7 | A" | 1152 | CF₂ asymmetric stretch |

| 8 | A" | 408 | CF₂ rocking |

| 9 | A" | 307 | CF₂ twisting |

Theoretical Vibrational Frequencies

Theoretical calculations are essential for assigning the vibrational modes observed in experimental spectra and for predicting frequencies where experimental data is unavailable. Density Functional Theory (DFT) is a widely used computational method for this purpose, with the B3LYP functional and various basis sets being common choices.

Computational Methodology

A common approach for calculating the theoretical vibrational frequencies of a molecule like Halon 1211 involves the following steps:

-

Geometry Optimization: The first step is to find the lowest energy structure (the equilibrium geometry) of the molecule. This is typically done using a quantum chemistry software package.

-

Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This calculation computes the second derivatives of the energy with respect to the atomic positions, which gives the force constants for the molecular vibrations. From these force constants, the vibrational frequencies are determined.

A popular and reliable method for such calculations is DFT with the B3LYP functional and a basis set such as 6-311+G(d,p). The calculated harmonic frequencies are often scaled by an empirical factor (typically around 0.96-0.98 for B3LYP) to better match the experimental anharmonic frequencies.[2]

Experimental Protocols

The experimental determination of vibrational frequencies relies on spectroscopic techniques that probe the interaction of molecules with electromagnetic radiation.

Gas-Phase FTIR Spectroscopy

Gas-phase Fourier-Transform Infrared (FTIR) spectroscopy is a common method for obtaining high-resolution vibrational spectra of volatile compounds like Halon 1211.

Methodology:

-

Sample Preparation: A gaseous sample of Halon 1211 is introduced into a gas cell with infrared-transparent windows (e.g., KBr or NaCl). The pressure of the gas is carefully controlled.

-

Instrumentation: An FTIR spectrometer is used. The instrument consists of a light source, an interferometer, a sample compartment, and a detector.

-

Data Acquisition: An infrared beam is passed through the gas sample. The interferometer modulates the light, and the detector measures the intensity of the transmitted light as a function of the mirror displacement in the interferometer.

-

Data Processing: A Fourier transform is applied to the resulting interferogram to obtain the infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light.

Methodology:

-

Sample Preparation: A sample of Halon 1211, typically in the liquid phase, is placed in a transparent container (e.g., a glass capillary tube).

-

Instrumentation: A Raman spectrometer is used, which consists of a laser source, sample illumination and collection optics, a wavelength separator (spectrograph), and a sensitive detector.

-

Data Acquisition: The sample is irradiated with a high-intensity laser beam. The scattered light is collected and passed through the spectrograph, which separates the Raman scattered light from the intense Rayleigh scattered light.

-

Data Processing: The detector records the intensity of the Raman scattered light as a function of its frequency shift from the incident laser frequency. This frequency shift corresponds to the vibrational frequencies of the molecule.

Visualization of the Methodological Workflow

The following diagram illustrates the logical workflow for determining and comparing the theoretical and experimental vibrational frequencies of Halon 1211.

Caption: Workflow for determining and comparing vibrational frequencies.

Conclusion

This guide has summarized the available experimental vibrational frequencies for Halon 1211 and outlined the standard experimental and computational methodologies used to obtain such data. The provided table of experimental frequencies serves as a valuable benchmark for future theoretical studies. By following the described protocols, researchers can either reproduce the experimental data or generate high-quality theoretical predictions to further investigate the molecular properties of Halon 1211 and other related compounds. The synergy between experimental spectroscopy and computational chemistry is crucial for a complete understanding of molecular vibrations.

References

An In-depth Technical Guide to the Synthesis and Purification of Research-Grade Bromochlorodifluoromethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromochlorodifluoromethane, also known as Halon 1211 or by its chemical formula CBrClF₂, is a halogenated hydrocarbon of significant interest in specialized chemical synthesis and as a reference standard in analytical chemistry. Despite its production being largely phased out under the Montreal Protocol due to its ozone-depleting properties, the demand for small quantities of high-purity, research-grade this compound persists. This technical guide provides a comprehensive overview of the principal synthesis and purification methodologies suitable for a laboratory setting, enabling researchers to produce this compound with the high degree of purity required for scientific applications. This document details experimental protocols, presents quantitative data in structured tables for ease of comparison, and includes visualizations of the synthetic and purification workflows.

Synthesis of this compound

The commercial synthesis of this compound is a two-step process commencing from chloroform (CHCl₃). This process can be adapted for a laboratory-scale synthesis. The overall synthesis pathway involves the fluorination of chloroform to yield chlorodifluoromethane (CHClF₂), which is subsequently brominated to produce the desired this compound.

Step 1: Fluorination of Chloroform to Chlorodifluoromethane

The initial step is the reaction of chloroform with anhydrous hydrogen fluoride (HF) in the presence of a catalyst, typically antimony pentachloride (SbCl₅). This reaction proceeds via a series of nucleophilic substitution reactions where chlorine atoms are replaced by fluorine atoms.

Reaction: CHCl₃ + 2HF --(SbCl₅)--> CHClF₂ + 2HCl

This reaction is typically carried out in the liquid phase under pressure. The catalyst, antimony pentachloride, is activated by hydrogen fluoride to form various antimony chlorofluoride species which act as the fluorinating agents.

Step 2: High-Temperature Bromination of Chlorodifluoromethane

The second step involves the gas-phase bromination of the intermediate, chlorodifluoromethane, at elevated temperatures. This is a free-radical halogenation reaction.

Reaction: CHClF₂ + Br₂ --(400-600°C)--> CBrClF₂ + HBr

This reaction is carried out by passing a mixture of chlorodifluoromethane and bromine vapor through a heated reactor. The reaction time is typically kept short, on the order of seconds, to maximize the yield of the desired product and minimize the formation of polybrominated byproducts.

Experimental Protocol for Laboratory-Scale Synthesis

The following protocol outlines a conceptual laboratory-scale synthesis of this compound. Caution: This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Chloroform (CHCl₃)

-

Anhydrous Hydrogen Fluoride (HF)

-

Antimony Pentachloride (SbCl₅)

-

Elemental Bromine (Br₂)

-

Nitrogen gas (for inert atmosphere)

Apparatus:

-

High-pressure reactor (e.g., Parr reactor) equipped with a stirrer, pressure gauge, and inlet/outlet valves.

-

Tube furnace capable of reaching 600°C.

-

Inert reactor tube (e.g., nickel or Monel).

-

Gas flow controllers.

-

Series of cold traps (for product collection).

-

Scrubbing towers containing sodium hydroxide solution (for neutralizing acidic byproducts).

Procedure:

Part A: Synthesis of Chlorodifluoromethane (CHClF₂)

-

Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and purged with nitrogen gas to establish an inert atmosphere.

-

Catalyst Loading: Carefully charge the reactor with antimony pentachloride (e.g., 5 mol% relative to chloroform).

-

Reactant Addition: Cool the reactor and introduce anhydrous hydrogen fluoride, followed by chloroform. The molar ratio of HF to chloroform should be approximately 2.2:1.

-

Reaction: Seal the reactor and heat to the desired temperature (typically 70-100°C). Monitor the pressure, which will increase as the reaction proceeds and HCl is formed. The reaction is typically run for several hours.

-

Product Isolation: After the reaction is complete, cool the reactor and carefully vent the gaseous products through a scrubbing tower containing a sodium hydroxide solution to neutralize HCl and unreacted HF. The chlorodifluoromethane product can be collected in a cold trap cooled with liquid nitrogen.

Part B: Synthesis of this compound (CBrClF₂)

-

Apparatus Setup: Set up the tube furnace with the inert reactor tube. Connect the outlet of the reactor tube to a series of cold traps, followed by a scrubbing tower.

-

Reactant Preparation: Vaporize the synthesized chlorodifluoromethane and mix it with bromine vapor. The molar ratio of chlorodifluoromethane to bromine should be approximately 1:1.

-

Reaction: Heat the tube furnace to 400-600°C. Pass the gaseous reactant mixture through the heated reactor tube. The residence time should be controlled (typically a few seconds) by adjusting the flow rates.

-

Product Collection: The effluent from the reactor, containing this compound, unreacted starting materials, and HBr, is passed through the cold traps to condense the desired product. The non-condensable gases are passed through the scrubbing tower to neutralize HBr.

Synthesis Pathway Diagram

Low-Temperature Matrix Isolation Studies of Bromochlorodifluoromethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of low-temperature matrix isolation spectroscopy to the study of bromochlorodifluoromethane (CBrClF₂), also known as Halon 1211. This technique allows for the trapping and spectroscopic characterization of reactive species, including the parent molecule and its photodecomposition products, in a cryogenic, inert matrix. This guide details the experimental protocols, summarizes key quantitative data that can be obtained from such studies, and illustrates the experimental workflow and potential photochemical pathways using diagrams. While specific experimental data for CBrClF₂ is limited in the current literature, this guide synthesizes information from studies of related halomethanes to provide a robust framework for researchers in the field.

Introduction to Low-Temperature Matrix Isolation Spectroscopy

Matrix isolation is a powerful experimental technique used in chemistry and physics to study molecules and reaction intermediates that are too reactive or short-lived to be observed under normal conditions.[1] The method involves trapping the species of interest, referred to as the "guest," within a rigid, inert "host" material at very low temperatures, typically just a few Kelvin above absolute zero.[1] The host material is usually a noble gas, such as argon or neon, or nitrogen, which is transparent over a wide spectroscopic range.[2][3]

The primary advantages of this technique are:

-

Stabilization of Reactive Species: The low temperature and the inert environment of the matrix prevent diffusion and bimolecular reactions, thus stabilizing highly reactive species for spectroscopic investigation.[2]

-

High-Resolution Spectra: The cryogenic temperatures lead to a significant reduction in rotational and vibrational fine structure, resulting in sharp, well-resolved spectral features that are easier to interpret than their gas-phase counterparts.

-

In-Situ Photochemistry: The transparent nature of the matrix allows for in-situ photolysis experiments, enabling the study of photochemical reactions and the identification of transient intermediates.[4]

Experimental Protocols

A typical low-temperature matrix isolation experiment for studying this compound would involve the following key steps.

Sample Preparation and Deposition

-

Gas Mixture Preparation: A gaseous mixture of CBrClF₂ and the matrix gas (e.g., Argon) is prepared in a vacuum line. The concentration of CBrClF₂ is typically very low, with matrix-to-sample ratios ranging from 100:1 to 1000:1 or higher to ensure effective isolation of the guest molecules.

-

Cryostat and Substrate: A cryostat, typically a closed-cycle helium refrigerator, is used to cool a spectroscopic window (e.g., CsI or BaF₂) to a temperature below the freezing point of the matrix gas (e.g., ~10-20 K for Argon).[5]

-

Deposition: The gas mixture is slowly deposited onto the cold window through a fine control valve. The rate of deposition is crucial to ensure the formation of a clear, amorphous solid matrix.[5]

Spectroscopic Analysis

Once the matrix is formed, it is analyzed using various spectroscopic techniques:

-

Fourier Transform Infrared (FTIR) Spectroscopy: This is the most common technique used to probe the vibrational modes of the isolated molecules. The high resolution of matrix isolation FTIR allows for the precise determination of vibrational frequencies and the identification of different species, including isomers and photoproducts.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions of the isolated species. It is particularly useful for studying the photochemistry of the guest molecule and identifying transient species with characteristic electronic absorptions.

In-Situ Photolysis

To study the photochemistry of CBrClF₂, the matrix can be irradiated in-situ with a suitable light source, such as a mercury arc lamp or a tunable laser. By recording spectra before, during, and after irradiation, the photochemical reactions can be monitored, and the photoproducts can be identified.[4]

Experimental and Logical Workflow

The following diagram illustrates the typical workflow for a low-temperature matrix isolation experiment.

References

- 1. Low-temperature photoconductivity of matrix-isolated molecules - Discussions of the Faraday Society (RSC Publishing) [pubs.rsc.org]